molecular formula C48H48N6 B14487293 N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline CAS No. 64671-48-3

N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline

Cat. No.: B14487293
CAS No.: 64671-48-3
M. Wt: 708.9 g/mol
InChI Key: PSBVRGRSOGSIRM-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline is a complex organic compound characterized by a benzene ring substituted with six methylene-linked aniline groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzene-1,2,3,4,5,6-hexakis(methylene) precursor: This step involves the reaction of benzene with formaldehyde under acidic conditions to form the hexakis(methylene) derivative.

    Amination: The hexakis(methylene) derivative is then reacted with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexakis(methylene)benzene: Lacks the aniline groups, resulting in different reactivity and applications.

    Hexaaniline: Contains six aniline groups but lacks the methylene linkers, affecting its structural and chemical properties.

Uniqueness

N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline is unique due to its combination of a benzene core with methylene-linked aniline groups, providing a versatile platform for various chemical modifications and applications.

Properties

CAS No.

64671-48-3

Molecular Formula

C48H48N6

Molecular Weight

708.9 g/mol

IUPAC Name

N-[[2,3,4,5,6-pentakis(anilinomethyl)phenyl]methyl]aniline

InChI

InChI=1S/C48H48N6/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39/h1-30,49-54H,31-36H2

InChI Key

PSBVRGRSOGSIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C(=C(C(=C2CNC3=CC=CC=C3)CNC4=CC=CC=C4)CNC5=CC=CC=C5)CNC6=CC=CC=C6)CNC7=CC=CC=C7

Origin of Product

United States

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